Bleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. [] It belongs to a family of antibiotics known for their potent antitumor activity. [] Bleomycin is primarily used in scientific research as a tool to study cellular processes and model various disease states. It is recognized for its ability to induce DNA damage, leading to cell death and alterations in cellular functions. []
Further research could focus on developing and characterizing Bleomycin analogues with improved specificity and reduced toxicity. [] Modifications to the molecular structure may enhance its targeting of specific cell types or disease processes, minimizing off-target effects. [, ]
Bleomycin is classified as an antineoplastic agent and is part of the bleomycin group of antibiotics. It was first isolated in 1966 from Streptomyces verticillus by Umezawa et al. Its chemical structure includes a complex arrangement of amino acids and sugar moieties, which contribute to its biological activity. The compound is marketed under various names, including Blenoxane.
The synthesis of bleomycin has been extensively studied, with various methods reported in the literature. One notable approach involves total synthesis using key intermediates derived from carbohydrate precursors.
Bleomycin's molecular structure is complex, featuring a hybrid peptide-polyketide skeleton along with a disaccharide unit. The chemical formula for bleomycin A2 is with a molecular weight of approximately 1415.55 g/mol .
Bleomycin undergoes several chemical reactions that are pivotal to its function:
The mechanism of action of bleomycin primarily revolves around its ability to cleave DNA:
Bleomycin possesses distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 1415.55 g/mol |
Chemical Formula | |
Solubility | Water-soluble |
Half-Life | ~115 minutes |
Bleomycin's primary application lies in oncology:
The origin of bleomycin traces back to pioneering antibiotic screening efforts in Japan. In 1962, the eminent microbiologist Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo identified potent antitumor activity in culture filtrates of the actinomycete bacterium Streptomyces verticillus [1] [6]. Umezawa published this landmark discovery in 1966, characterizing the active principle as a mixture of structurally related compounds designated "bleomycins" [1] [8].
Table 1: Key Milestones in Bleomycin History
Year | Milestone | Key Contributor/Entity |
---|---|---|
1962 | Discovery in Streptomyces verticillus filtrates | Hamao Umezawa |
1966 | First publication describing bleomycin | Umezawa et al. |
1969 | Initial market launch (Japan) | Nippon Kayaku |
1973 | United States FDA approval | Bristol Laboratories |
1981 | Total synthesis of Bleomycin A2 achieved | Umezawa and collaborating groups |
2000 | Cloning and characterization of biosynthetic gene cluster | Shen et al. [7] |
Bleomycin definitively belongs to the glycopeptide antibiotic class, sharing the core characteristic of a heavily modified peptide backbone covalently linked to carbohydrate (sugar) moieties [1] [5] [9]. This classification places it alongside compounds like vancomycin, although their biological targets and clinical uses differ significantly. The structure of the predominant component, bleomycin A2 (Empirical Formula: C₅₅H₈₄N₁₇O₂₁S₃⁺; Molecular Weight: 1415.56 g/mol), exemplifies its complexity [1] [4] [5]. It can be dissected into several key functional domains:
Figure 1: Schematic Representation of Bleomycin A2 Core Domains
[ Metal-Binding Domain ] - [ Linker Domain ] - [ DNA-Binding Domain ](Pyrimidine-Imidazole- (D-Man-L-Gul) (Bithiazole +β-OH-His-β-NH2-Ala- (CH3)2S+-CH2-CH2-CH2-NH2)Secondary Amine + Fe²⁺)
Table 2: Major Structural Components of Bleomycin A2
Domain | Key Components | Primary Function |
---|---|---|
Metal-Binding | Pyrimidine, Imidazole, β-Hydroxyhistidine, β-Aminoalanine, Secondary Amine | Chelates Fe²⁺; Generates active oxygen species |
DNA-Binding | Bithiazole ring system, Terminal Cationic Amine (e.g., (Dimethylsulfonio)propyl) | DNA intercalation; Electrostatic DNA binding |
Linker | 3-O-Carbamoyl-α-D-Mannose, α-L-Gulose | Connects DNA-binding and Metal-binding domains |
Variable Region | Terminal Amine Structure (Defines congener type, e.g., A2, B2) | Modulates activity, distribution, toxicity? |
Bleomycin is naturally produced by the Gram-positive, filamentous soil bacterium Streptomyces verticillus (ATCC 15003) [1] [3] [7]. Streptomyces species are prolific producers of secondary metabolites with potent biological activities, and S. verticillus is the exclusive natural source identified for bleomycins.
blm
) was cloned and sequenced from S. verticillus ATCC15003 in 2000 [7]. This cluster contains at least 30 genes, including: blmC, blmD, blmE, blmA, blmB
) involved in the synthesis of the L-gulose and 3-O-carbamoyl-D-mannose sugars and their glycosylation onto the nascent peptide aglycone core. Glycosylation is crucial for the biological activity of bleomycin and its analogs [7] [8] [21]. blmAB
encode a bleomycin N-acetyltransferase and a binding protein, respectively, protecting the producer organism from its own toxic metabolite [7] [9]. Table 3: Core Components of the Bleomycin (blm
) Biosynthetic Gene Cluster in *Streptomyces verticillus [7]*
Functional Category | Representative Genes | Encoded Enzyme/Function |
---|---|---|
Non-Ribosomal Peptide Synthesis (NRPS) | blmIII, blmIV, blmV, blmVI, blmVII, blmVIII, blmIX, blmX, blmXI | Multimodular NRPS enzymes (A, PCP, C domains) assembling the peptide backbone |
Polyketide Synthesis (PKS) | blmII | Single PKS module synthesizing/incorporating the bithiazole unit precursor |
Sugar Biosynthesis & Transfer | blmA, blmB, blmC, blmD, blmE | Synthesis of L-gulose and 3-O-carbamoyl-D-mannose; Glycosyltransferases attaching sugars |
Resistance | blmI, blmAB | Bleomycin N-acetyltransferase (blmI ); Binding protein (blmAB ) |
Regulation & Transport | blmXII, blmXIII | Transcriptional regulators; Transporters for secretion |
Tailoring Enzymes | e.g., blmF, blmG | Oxidases, methyltransferases modifying the peptide core |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7